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Compound of Interest

Compound Name: n-octylsulfenyl chloride

CAS No.: 40390-87-2

Cat. No.: B8687781 Get Quote

CAS: 26556-93-6 (Generic for Octanesulfenyl chloride isomers; specific

-isomer often prepared in situ) Formula:

Molecular Weight: 180.74 g/mol

Part 1: Executive Summary & Synthesis Context
-Octylsulfenyl chloride is a moisture-sensitive, corrosive liquid ranging from yellow to orange.[1]
Unlike stable sulfonyl chlorides (

), sulfenyl chlorides (

) possess a sulfur atom in the +1 oxidation state, making them potent electrophiles.[1]

Primary Synthesis Route: The high purity required for spectroscopic analysis mandates the

cleavage of dioctyl disulfide with chlorine gas or sulfuryl chloride (

) in an inert solvent (e.g.,

,

) at low temperatures (

to

).
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Figure 1: Synthesis pathway via disulfide chlorinolysis.[1] The reaction is quantitative, and the

product is often used without distillation to prevent thermal decomposition.

Part 2: Spectroscopic Data Analysis
The following data represents the characteristic signals for

-octylsulfenyl chloride. Note that trace moisture will generate dioctyl thiosulfinate (

) impurities, which exhibit distinct shifts.[1]

Nuclear Magnetic Resonance (NMR)
The diagnostic feature of the

NMR is the triplet corresponding to the

-methylene protons adjacent to the

group. The electronegative chlorine atom deshields these protons significantly compared to the
starting disulfide.

NMR (300/400 MHz,

)
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2.95 – 3.05 Triplet (t) 2H ~7.3 Hz

Diagnostic

Signal.

Deshielded

vs.

disulfide (

2.68).[1]

1.70 – 1.80 Quintet (m) 2H -

Shielding

decreases

with

distance

from SCl.

- Bulk Chain 1.25 – 1.45
Multiplet

(m)
10H -
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g

methylene
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Terminal 0.88 Triplet (t) 3H ~7.0 Hz
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terminal

methyl.

NMR (75/100 MHz,

)
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Carbon Type
Shift (

, ppm)
Notes

C1 44.0 – 46.0

Significantly downfield

from thiol C1 (

ppm) and disulfide C1

(

ppm).

C2 28.5 – 29.5 -effect of sulfur

substituent.[1]

C3-C7 Chain 22.0 – 32.0
Standard alkane chain

signals.

C8 14.1 Terminal methyl.

Critical Quality Attribute (CQA): If a triplet appears at

2.68 ppm, your sample contains unreacted disulfide.[1] If multiplets appear at

3.0-3.2 ppm with complex splitting, hydrolysis has occurred (thiosulfinate formation).

[1]

Infrared Spectroscopy (FT-IR)
The S-Cl bond is weakly polar and appears in the "fingerprint" region. It is often obscured by

solvent peaks if

or

are not subtracted carefully.
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Functional Group
Wavenumber (

)
Intensity Assignment

S-Cl Stretch 480 – 525 Weak/Medium

Key Identifier. Lower

frequency than S-Cl in

sulfonyl chlorides (

cm

is incorrect; sulfonyl is

higher, sulfenyl is

unique).[1]

C-S Stretch 680 – 720 Weak
Carbon-Sulfur single

bond.

C-H Stretch 2850 – 2960 Strong
Alkyl chain (

C-H).

CH

Bend
1460 Medium Scissoring vibration.

Mass Spectrometry (MS)
Electron Impact (EI) MS is the standard ionization method. The presence of chlorine provides a

distinct isotopic signature.[2][3]

Parent Ion (

):

(

) and

(

).
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Isotope Ratio: The intensity ratio of M : M+2 is approximately 3:1, confirming the presence of

one chlorine atom.

Fragmentation Pathway:

-Cleavage (Loss of Cl): The weakest bond is S-Cl.

(Octylsulfenium ion,

).

Alkane Fragmentation: The alkyl chain fragments sequentially.

Loss of

units (clusters separated by 14 amu).[3]

Molecular Ion (M+)
m/z 180/182 (3:1)

Sulfenium Ion [R-S]+
m/z 145

- Cl radical

Alkyl Fragments
m/z 43, 57, 71...

- S / H rearrangements

Click to download full resolution via product page

Figure 2: Primary fragmentation pathway in Electron Impact Mass Spectrometry.[1]

Part 3: Experimental Protocol for Analysis
Objective: Obtain a pristine
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NMR spectrum of

-octylsulfenyl chloride without hydrolysis artifacts.

Preparation: Flame-dry a 5 mm NMR tube and cap it with a rubber septum under argon flow.

Solvent: Use anhydrous

(stored over activated 4Å molecular sieves).

Sampling:

Synthesize the sulfenyl chloride in a Schlenk flask.

Use a gas-tight syringe to withdraw 50

L of the neat liquid.

Inject directly into the septa-capped NMR tube containing 0.6 mL

.

Acquisition: Run the spectrum immediately.

Note: Do not filter through silica or alumina; these supports contain surface moisture that

will decompose the compound instantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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